Methyl 2-fluoro-3,5-dimethoxybenzoate CAS number
Methyl 2-fluoro-3,5-dimethoxybenzoate CAS number
An In-Depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate
Executive Summary: This document provides a comprehensive technical overview of Methyl 2-fluoro-3,5-dimethoxybenzoate, a key chemical intermediate in advanced organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with a detailed experimental protocol, and discuss its applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and utility as a versatile building block.
Core Compound Identification
Methyl 2-fluoro-3,5-dimethoxybenzoate is a polysubstituted aromatic ester. The strategic placement of a fluorine atom ortho to the ester group, combined with two methoxy groups, makes it a valuable precursor for constructing complex molecular architectures. The fluorine atom can significantly modulate the electronic properties and metabolic stability of derivative compounds, a highly sought-after feature in medicinal chemistry.
Key Identifiers and Properties
The fundamental identification and physicochemical properties of Methyl 2-fluoro-3,5-dimethoxybenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 651734-58-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₄ | [1][2] |
| Molecular Weight | 214.19 g/mol | [1][2] |
| Synonym | Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Appearance | White to off-white solid or powder | Inferred from related compounds |
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Caption: Core chemical identifiers for the subject compound.
Synthesis and Mechanistic Rationale
The most direct and reliable synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate is achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-3,5-dimethoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically proceeding via acid catalysis.
Proposed Synthetic Pathway: Fischer Esterification
The Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Reaction scheme for the synthesis of the target ester.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges, from driving the reaction to completion to ensuring the complete removal of impurities.
Materials:
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2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq)
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Anhydrous Methanol (MeOH, 20-30 eq, serves as solvent and reagent)
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Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3,5-dimethoxybenzoic acid.
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Reagent Addition: Add anhydrous methanol to dissolve the starting material. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
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Causality: The reaction is exothermic; slow addition of the strong acid prevents overheating. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
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Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
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Causality: The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product.
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Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.
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Causality: The water wash removes residual methanol and salts. The brine wash removes the bulk of the dissolved water from the organic phase before the final drying step.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the solid with a small amount of ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure Methyl 2-fluoro-3,5-dimethoxybenzoate.
Applications in Research and Development
The true value of Methyl 2-fluoro-3,5-dimethoxybenzoate lies in its role as a versatile synthetic intermediate. Its functional groups offer multiple reaction sites for elaboration into more complex molecules.
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Pharmaceutical Synthesis: Fluorinated aromatic compounds are integral to modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for novel therapeutics where these properties are desired. Related dimethoxybenzoate structures are used as starting materials for pharmacologically significant compounds like mycophenolic acid.[4]
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Agrochemicals: The development of new herbicides and pesticides often relies on fluorinated building blocks to achieve desired potency and environmental persistence profiles.
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Materials Science: Substituted benzoates are used in the synthesis of liquid crystals and other advanced organic materials.
